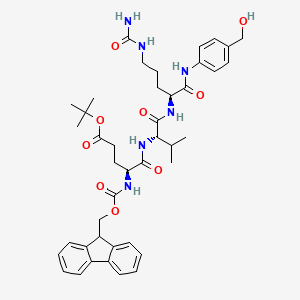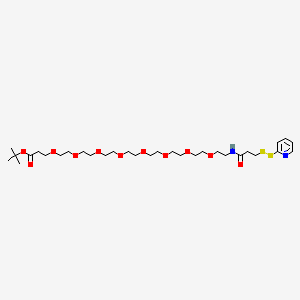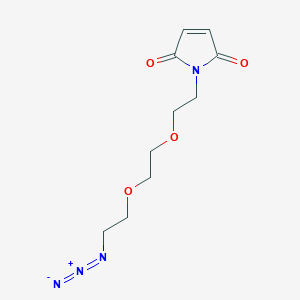
Mal-PEG3-CH2CH2N3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG3-CH2CH2N3 typically involves the following steps:
PEGylation: The initial step involves the synthesis of PEG3, which is a polyethylene glycol chain with three ethylene glycol units.
Maleimide Functionalization: The PEG3 chain is then functionalized with a maleimide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Mal-PEG3-CH2CH2N3 undergoes several types of chemical reactions, including:
Thiol-Maleimide Reaction: The maleimide group reacts specifically with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Azide-Alkyne Cycloaddition: Common reagents include copper(I) catalysts, such as copper(I) bromide, and alkyne-containing compounds.
Thiol-Maleimide Reaction: Common reagents include thiol-containing compounds, such as cysteine or glutathione.
Major Products Formed
Click Chemistry: The major product is a triazole-linked conjugate formed between the azide group of this compound and an alkyne-containing compound.
Thiol-Maleimide Reaction: The major product is a thioether-linked conjugate formed between the maleimide group of this compound and a thiol-containing compound.
Aplicaciones Científicas De Investigación
Mal-PEG3-CH2CH2N3 has a wide range of applications in scientific research, including:
Bioconjugation: It is used to link biomolecules, such as proteins and peptides, through thiol-maleimide and click chemistry reactions.
Drug Delivery: The compound is used in the development of drug delivery systems, where it helps in attaching drugs to targeting moieties or carriers.
Diagnostics: This compound is used in the development of diagnostic assays, where it helps in labeling and detecting biomolecules.
Material Science: It is used in the modification of surfaces and materials to introduce functional groups for further chemical modifications.
Mecanismo De Acción
The mechanism of action of Mal-PEG3-CH2CH2N3 involves the formation of stable linkages with target molecules through its maleimide and azide groups. The maleimide group reacts with thiol groups to form thioether bonds, while the azide group participates in click chemistry reactions to form triazole linkages . These reactions are highly specific and efficient, making this compound a valuable tool in bioconjugation and chemical modifications .
Comparación Con Compuestos Similares
Similar Compounds
Biotin-PEG3-Maleimide: This compound is similar to Mal-PEG3-CH2CH2N3 but contains a biotin moiety instead of an azide group.
Mal-PEG3-Azide: This compound is identical to this compound and is used interchangeably in scientific research.
Uniqueness
This compound is unique due to its combination of a maleimide group and an azide group, which allows it to participate in both thiol-maleimide and click chemistry reactions. This dual functionality makes it highly versatile and useful in a wide range of applications .
Propiedades
IUPAC Name |
1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O5/c13-15-14-3-5-19-7-9-21-10-8-20-6-4-16-11(17)1-2-12(16)18/h1-2H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROJSMVPDUYSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane](/img/structure/B8113888.png)








![2-[(4E)-cyclooct-4-en-1-yl]oxyethanol](/img/structure/B8113942.png)




